molecular formula C12H18ClNO B12549403 3-(4-Chlorobutoxy)-N,N-dimethylaniline CAS No. 143916-45-4

3-(4-Chlorobutoxy)-N,N-dimethylaniline

Cat. No.: B12549403
CAS No.: 143916-45-4
M. Wt: 227.73 g/mol
InChI Key: VRTOVALPKXFPRU-UHFFFAOYSA-N
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Description

3-(4-Chlorobutoxy)-N,N-dimethylaniline is a synthetic organic compound that serves as a valuable intermediate in research and development, particularly in medicinal chemistry and materials science. This molecule features both an N,N-dimethylaniline moiety, a common structural motif in many functional molecules , and a 4-chlorobutoxy chain, which can act as a flexible linker and possesses a reactive chloro group . The primary research value of this compound lies in its role as a versatile building block . The reactive chlorine atom on the butoxy chain makes it susceptible to nucleophilic substitution reactions, allowing researchers to tether the aniline derivative to other molecular fragments . This is particularly useful for creating novel chemical entities for screening or for constructing more complex structures. The N,N-dimethylaniline group is a known precursor in the synthesis of dyes and triarylmethane compounds , and its electron-donating properties can be exploited in the design of photoactive materials. While a specific, well-documented mechanism of action for this precise compound is not established, its potential applications are inferred from its structure. It could be utilized in the synthesis of potential pharmacologically active molecules , similar to how other dimethylaniline derivatives are used as starting materials for drugs like mefenamic acid . The chlorobutoxy side chain could facilitate the development of compounds that interact with biological systems. Researchers may also explore its use in polymer chemistry or as a ligand in catalytic systems. [HANDLING & SAFETY] As with many synthetic intermediates, appropriate safety precautions should be taken. Handle with care in a well-ventilated laboratory, using personal protective equipment. Refer to the Safety Data Sheet for detailed hazard information. [Disclaimer] This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. The information presented here is for descriptive purposes and does not constitute a specification.

Properties

CAS No.

143916-45-4

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-(4-chlorobutoxy)-N,N-dimethylaniline

InChI

InChI=1S/C12H18ClNO/c1-14(2)11-6-5-7-12(10-11)15-9-4-3-8-13/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

VRTOVALPKXFPRU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCCCCCl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Hydroxy-N,N-dimethylaniline

The meta-hydroxyl group is introduced through directed ortho-metalation of N,N-dimethylaniline. Using n-BuLi and a diamine ligand (e.g., TMEDA), lithiation occurs at the meta position, followed by quenching with trimethylborate and oxidative workup to yield 3-hydroxy-N,N-dimethylaniline.

Reaction Conditions :

  • Temperature: −78°C (lithiation), 0–25°C (oxidation)
  • Yield: 60–70%

Etherification with 1-Chloro-4-iodobutane

The hydroxyl group reacts with 1-chloro-4-iodobutane under basic conditions (K₂CO₃ or NaH) in anhydrous DMF or THF:

$$
\text{3-HO-C}6\text{H}4\text{-N(CH}3\text{)}2 + \text{Cl-(CH}2\text{)}4\text{-I} \xrightarrow{\text{Base}} \text{3-(4-Chlorobutoxy)-N,N-dimethylaniline} + \text{KI}
$$

Key Parameters :

  • Solvent: THF, 80°C, 12–24 hours
  • Yield: 75–85%
  • Purity: >95% (GC-MS)

Ullmann-Type Coupling for Direct Alkoxylation

For substrates resistant to conventional etherification, Ullmann coupling offers an alternative. A copper(I) catalyst (e.g., CuI) mediates the reaction between 3-iodo-N,N-dimethylaniline and 4-chloro-1-butanol:

$$
\text{3-I-C}6\text{H}4\text{-N(CH}3\text{)}2 + \text{HO-(CH}2\text{)}4\text{-Cl} \xrightarrow{\text{CuI, Phenanthroline}} \text{this compound}
$$

Optimized Conditions :

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • Solvent: DMSO, 110°C, 48 hours
  • Yield: 50–60%

Friedel-Crafts Alkylation with 4-Chlorobutyl Chloride

While less common, Friedel-Crafts alkylation can introduce the chlorobutoxy group directly. However, the electron-donating dimethylamino group deactivates the ring, necessitating harsh conditions:

$$
\text{N,N-Dimethylaniline} + \text{Cl-(CH}2\text{)}4\text{-Cl} \xrightarrow{\text{AlCl}_3} \text{this compound}
$$

Challenges :

  • Competing para-substitution and over-alkylation
  • Yield: <30%

Reductive Amination of 3-(4-Chlorobutoxy)nitrobenzene

A multistep approach involves nitration followed by reductive amination :

Nitration of 3-(4-Chlorobutoxy)nitrobenzene

Nitration of 3-(4-chlorobutoxy)benzene with HNO₃/H₂SO₄ yields the para-nitro derivative (85% yield).

Reduction and Methylation

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is dimethylated using methyl iodide and NaHCO₃:

$$
\text{3-(4-Chlorobutoxy)aniline} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound}
$$

Yield : 70–75%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Williamson Synthesis 75–85 >95 High Moderate
Ullmann Coupling 50–60 90 Low High
Friedel-Crafts <30 80 Low Low
Reductive Amination 70–75 85 Moderate Moderate

Key Observations :

  • The Williamson method is optimal for industrial-scale production due to its high yield and reproducibility.
  • Ullmann coupling suffers from catalyst costs but is valuable for sterically hindered substrates.
  • Friedel-Crafts alkylation is impractical due to poor regiocontrol.

Mechanistic Insights and Side Reactions

Competing Elimination in Williamson Synthesis

Under elevated temperatures, 1-chloro-4-iodobutane may undergo dehydrohalogenation , forming 1-chloro-1-butene. This is mitigated by using polar aprotic solvents (DMF) and controlled heating.

Demethylation Risks

Strong bases (e.g., NaH) in etherification reactions can strip methyl groups from the dimethylamino moiety. Substituting K₂CO₃ reduces this risk.

Industrial-Scale Considerations

  • Solvent Recovery : DMF and THF are recycled via distillation, reducing waste.
  • Catalyst Recycling : Copper residues from Ullmann coupling require chelation (EDTA) for removal.
  • Safety : 1-Chloro-4-iodobutane is moisture-sensitive; reactions must exclude atmospheric humidity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobutoxy)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Chlorobutoxy)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(4-Chlorobutoxy)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Enzymatic Interactions and Metabolism

N,N-Dimethylaniline derivatives are substrates for cytochrome P-450 (CYP) and flavin-containing monooxygenases (FMOs), which catalyze N-dealkylation and N-oxidation, respectively. The pH optima for these reactions (e.g., ~7.4 for CYP-mediated dealkylation) are critical for metabolic stability . For example, N-methylaniline undergoes faster N-oxidation by FMOs than bulkier derivatives .

Table 1: Metabolic Pathways of N,N-Dimethylaniline Derivatives

Compound Primary Metabolic Pathway Key Enzyme Effect of Substituent
N,N-Dimethylaniline N-Dealkylation CYP450 High reactivity
N-Methylaniline N-Oxidation FMO Moderate reactivity
3-(4-Chlorobutoxy)-N,N-dimethylaniline (inferred) N-Dealkylation/Oxidation CYP450/FMO Reduced due to steric hindrance

Physicochemical Properties

The 4-chlorobutoxy group increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. For instance, methylenedioxy analogues of zingerone (e.g., compound 11) exhibit high vapor pressures but retain structural dominance in bioactivity, suggesting that bulky substituents can override simple solubility trends .

Table 2: Substituent Effects on Physicochemical Properties

Compound Substituent LogP (Predicted) Solubility (mg/mL)
N,N-Dimethylaniline - 1.94 1.2 (water)
4-Hydroxyimino-N,N-dimethylaniline -CH=N-OH 2.3 (estimated) <1 (water)
This compound -O-(CH₂)₃-Cl 3.8 (estimated) ~0.5 (water)

Key Research Findings and Limitations

  • Enzymatic Selectivity : Bulky substituents reduce FMO-mediated N-oxidation efficiency but may favor CYP450-mediated pathways .
  • Structural-Activity Relationships : Methylation of anilines (e.g., compound 12 to 13) can enhance bioactivity, suggesting that alkyl/aryl groups fine-tune electronic profiles .
  • Synthetic Challenges : Multi-step synthesis and purification of chlorobutoxy derivatives may limit scalability compared to simpler analogues .

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